molecular formula C13H12ClN3O B7650871 2H-Pyridazin-3-one, 4-chloro-5-cyclopropylamino-2-phenyl-

2H-Pyridazin-3-one, 4-chloro-5-cyclopropylamino-2-phenyl-

Cat. No.: B7650871
M. Wt: 261.70 g/mol
InChI Key: NSIGQRNDNSMTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyridazin-3-one, 4-chloro-5-cyclopropylamino-2-phenyl- is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .

Chemical Reactions Analysis

2H-Pyridazin-3-one, 4-chloro-5-cyclopropylamino-2-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-Pyridazin-3-one, 4-chloro-5-cyclopropylamino-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

2H-Pyridazin-3-one, 4-chloro-5-cyclopropylamino-2-phenyl- can be compared with other pyridazinone derivatives, such as:

Properties

IUPAC Name

4-chloro-5-(cyclopropylamino)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-12-11(16-9-6-7-9)8-15-17(13(12)18)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIGQRNDNSMTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.